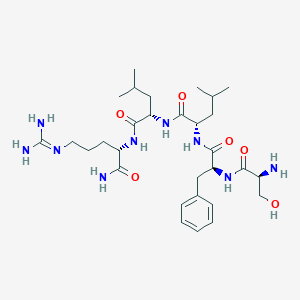

H-Ser-phe-leu-leu-arg-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Ser-Phe-Leu-Leu-Arg-NH2 is a peptide that contains a cyclic backbone with aromatic residues . It has been shown to enhance the release of catecholamines from rat striatal slices and to inhibit platelet activation by thrombin receptor . It is also an agonist at the thrombin receptor and has been found to be effective in inhibiting the proteolytic activity of serine proteases such as thrombin, trypsin, and elastase . This peptide exhibits conformational properties that are favorable for interaction with protein receptors .

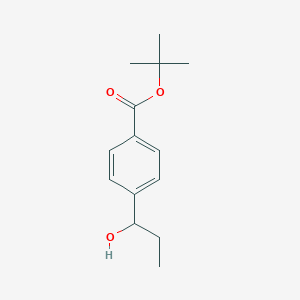

Molecular Structure Analysis

The molecular structure of H-Ser-Phe-Leu-Leu-Arg-NH2 involves a cyclic backbone with aromatic residues . The peptide sequence is Ser-Phe-Leu-Leu-Arg, and it ends with an amide group (NH2). The presence of aromatic residues (Phe) and basic residues (Arg) may influence the peptide’s conformation and interactions with other molecules.Physical And Chemical Properties Analysis

The peptide H-Ser-Phe-Leu-Leu-Arg-NH2 has a molecular weight of 634.76 . Other physical and chemical properties such as solubility, stability, and isoelectric point are not provided in the search results.Scientific Research Applications

-

Antioxidant Peptides

- Field : Food Science, Pharmaceuticals, and Cosmetics .

- Application : Antioxidant peptides are a hotspot in these fields. They are pivotal in the screening, activity evaluation, mechanisms, and applications .

- Methods : Efficient screening with novel technologies has significantly accelerated the research process, gradually replacing the traditional approach .

- Results : After the novel antioxidant peptides are screened and identified, a time-consuming activity evaluation is another indispensable procedure, especially in in vivo models .

-

Self-Assembly into Hydrogels

- Field : Biomaterials .

- Application : The self-assembling behaviour of distinct stereoisomers of peptides in phosphate buffered saline (PBS) to form hydrogels .

- Methods : The investigation uses transmission electron microscopy (TEM), attenuated total reflectance infrared spectroscopy (ATR-IR), circular dichroism (CD), and oscillatory rheometry .

- Results : The presence of water-channels in the crystal structure is a distinctive feature of the only gelator of this work that self-organizes into stable hydrogels, with fast kinetics and the highest elastic modulus amongst its structural isomers and stereoisomers .

-

Nanomedicine

- Field : Nanomedicine .

- Application : Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

- Methods : Various production methods for this class of compounds, and the characterization, nanomorphologies, and application of their self-assembled nanostructures .

- Results : The self-assembled nanostructures have shown promising results in drug delivery and biomaterials .

-

Environmentally Friendly Hydrogel Biomaterials

- Field : Biomaterials .

- Application : Unprotected dipeptides are attractive building blocks for environmentally friendly hydrogel biomaterials due to their low-cost and ease of preparation .

- Methods : The self-assembling behaviour of distinct stereoisomers of Ile-Phe and Phe-Ile in phosphate buffered saline (PBS) is investigated to form hydrogels .

- Results : The presence of water-channels in the crystal structure is a distinctive feature of the only gelator of this work that self-organizes into stable hydrogels, with fast kinetics and the highest elastic modulus amongst its structural isomers and stereoisomers .

-

Bioactive Peptides in Cosmetics

- Field : Cosmetics .

- Application : Bioactive peptides have gained significant attention in the cosmetic industry due to their potential in enhancing skin health and beauty .

- Methods : Various techniques such as enzymatic hydrolysis, ultrafiltration, fermentation, and high-performance liquid chromatography are used for extraction of cosmetic peptides from natural origins .

- Results : These small protein fragments exhibit various biological activities, such as antioxidant, anti-aging, anti-inflammatory, and antimicrobial activities, making them ideal ingredients for cosmetic formulations .

-

Antimicrobial Peptides

- Field : Medicine .

- Application : Amino acid-rich antimicrobial peptides (AMPs) have been identified in different life kingdoms and have shown potential in combating antibiotic resistance .

- Methods : A systematic study of rich AMPs (>25%) from different life kingdoms is conducted based on the Antimicrobial Peptide Database (APD) using the program R .

- Results : Multiple candidates are potent against antibiotic-resistant bacteria, making rich AMPs stand out as promising future antibiotics .

-

Peptide Self-Assembly in Nanomedicine

- Field : Nanomedicine .

- Application : Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

- Methods : Various production methods for this class of compounds, and the characterization, nanomorphologies, and application of their self-assembled nanostructures .

- Results : The self-assembled nanostructures have shown promising results in drug delivery and biomaterials .

-

Environmentally Friendly Hydrogel Biomaterials

- Field : Biomaterials .

- Application : Unprotected dipeptides are attractive building blocks for environmentally friendly hydrogel biomaterials due to their low-cost and ease of preparation .

- Methods : The self-assembling behaviour of distinct stereoisomers of Ile-Phe and Phe-Ile in phosphate buffered saline (PBS) is investigated to form hydrogels .

- Results : The presence of water-channels in the crystal structure is a distinctive feature of the only gelator of this work that self-organizes into stable hydrogels, with fast kinetics and the highest elastic modulus amongst its structural isomers and stereoisomers .

properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51N9O6/c1-17(2)13-22(27(43)36-21(25(32)41)11-8-12-35-30(33)34)38-28(44)23(14-18(3)4)39-29(45)24(37-26(42)20(31)16-40)15-19-9-6-5-7-10-19/h5-7,9-10,17-18,20-24,40H,8,11-16,31H2,1-4H3,(H2,32,41)(H,36,43)(H,37,42)(H,38,44)(H,39,45)(H4,33,34,35)/t20-,21-,22-,23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBPTZOOUNAWQA-LSBAASHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51N9O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ser-phe-leu-leu-arg-NH2 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)

![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)

![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)

![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)